molecular formula C15H12N4O3 B2387684 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone CAS No. 305368-07-4

4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone

Cat. No.: B2387684
CAS No.: 305368-07-4
M. Wt: 296.286
InChI Key: LNMGMZDMSIWUJT-UHFFFAOYSA-N
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Description

4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone is an organic compound that features a phthalazinone core structure with a nitroaniline substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone typically involves the reaction of phthalazinone with 4-nitrobenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, ensuring that the product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: The major product is typically the corresponding nitroso or amino derivative.

    Reduction: The major product is the amino derivative of the compound.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone is a chemical compound with several scientific research applications. It can be used as a building block in the synthesis of more complex molecules. It has been investigated for its potential biological activities, such as antimicrobial or anticancer properties, and explored for potential use in drug development, particularly in designing new therapeutic agents. Furthermore, it is utilized in developing materials with specific properties, such as dyes or pigments.

Chemical Reactions
this compound can undergo various chemical reactions:

  • Oxidation The nitro group can be converted into a nitroso or amino derivative using oxidizing agents like potassium permanganate and chromium trioxide.
  • Reduction The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
  • Substitution It can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents, often involving reagents like sodium hydroxide or other strong bases.

Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include the inhibition of enzymes or interaction with DNA, depending on the specific application.

Phthalazinone Derivatives
Phthalazin-1(2H)-one derivatives have emerged as promising scaffolds in the preparation of antitumor agents . For example, phthalazin-1,4-diones have been reported as potent type II IMP dehydrogenase inhibitors and as active anti-proliferative agents against various human and murine tumor cells, such as hepatocellular carcinoma . Additionally, 4-substituted-2H-phthalazin-1-ones have been studied as potent orally bioavailable poly ADP ribose polymerase (PARP) inhibitors .

Mechanism of Action

The mechanism of action of 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include inhibition of enzymes or interaction with DNA, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-4-nitroaniline: Similar in structure but lacks the phthalazinone core.

    4-Nitroaniline: Contains the nitroaniline moiety but without the phthalazinone structure.

    2-Methyl-4-nitroaniline: Another nitroaniline derivative with a different substitution pattern.

Uniqueness

4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone is unique due to the presence of both the phthalazinone core and the nitroaniline substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a phthalazinone core with a nitroaniline substituent. The presence of the nitro group is significant as it can undergo reduction to form reactive intermediates that may interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds with similar phthalazinone structures exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various pathogens, suggesting that this compound may also possess such activity. For instance, the mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including:

Cell LineCompound TestedIC50 (µM)
A27804-Nitroanilino derivative15
MCF-74-Nitroanilino derivative20
NCI-H4604-Nitroanilino derivative10

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways, including upregulation of p53 and caspase-3 levels .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • DNA Interaction : The nitro group can form reactive species that interact with DNA, leading to damage and subsequent cell death.

Case Studies

Several studies have investigated the biological activity of phthalazinone derivatives similar to this compound:

  • Study on Antiproliferative Effects : A series of phthalazinone derivatives were tested against human cancer cell lines. Results indicated that modifications at specific positions (like C4) significantly affected their potency against different cancer types .
  • Molecular Docking Studies : Computational studies have predicted favorable binding interactions between these compounds and target proteins involved in cancer progression, supporting the experimental findings regarding their anticancer activity .
  • Toxicity Assessment : Toxicological evaluations showed that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for therapeutic use .

Properties

IUPAC Name

4-[(4-nitroanilino)methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-15-13-4-2-1-3-12(13)14(17-18-15)9-16-10-5-7-11(8-6-10)19(21)22/h1-8,16H,9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMGMZDMSIWUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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